molecular formula C7H8N2O3S B1331678 2-Acetylamino-4-methylthiazole-5-carboxylic acid CAS No. 63788-62-5

2-Acetylamino-4-methylthiazole-5-carboxylic acid

Cat. No. B1331678
CAS RN: 63788-62-5
M. Wt: 200.22 g/mol
InChI Key: QNBIYKNODXVOFV-UHFFFAOYSA-N
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Description

The compound 2-Acetylamino-4-methylthiazole-5-carboxylic acid is a derivative of thiazole, which is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen. While the provided papers do not directly discuss 2-Acetylamino-4-methylthiazole-5-carboxylic acid, they do provide insights into related compounds and their synthesis, properties, and molecular structures, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related thiazole derivatives is described in the papers, where thiuronium salts are used in the synthesis of benzimidazolylthiazoles . The acetylation process of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate is also detailed, which involves the use of acetic anhydride and results in diacetylated products . These methods suggest that the synthesis of 2-Acetylamino-4-methylthiazole-5-carboxylic acid could potentially involve similar acetylation techniques and the use of thiuronium salts with appropriate precursors.

Molecular Structure Analysis

The molecular structure of a closely related compound, 2-acetylamino-5-(2-benzimidazolyl)-4-methylthiazole, was investigated using x-ray diffraction analysis (XDA) . This analysis would provide detailed information on the bond lengths, angles, and overall three-dimensional arrangement of atoms within the molecule, which is crucial for understanding the chemical behavior and potential interactions of the compound.

Chemical Reactions Analysis

The papers discuss the acetylation reactions of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, which is a process that could be similar for the acetylation of thiazole derivatives . The reaction conditions, such as temperature and the use of neat acetic anhydride, are critical for the regioselectivity and the formation of mono- or diacetylated products. These insights into the reaction mechanisms and conditions can be applied to the chemical reactions involving 2-Acetylamino-4-methylthiazole-5-carboxylic acid.

Physical and Chemical Properties Analysis

While the papers do not directly provide physical and chemical properties of 2-Acetylamino-4-methylthiazole-5-carboxylic acid, they do offer information on the properties of similar compounds. Techniques such as HPLC, GC-MS, FTIR, and NMR spectroscopy are used to study the properties of the acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate . These properties include solubility, stability, and spectroscopic characteristics, which are essential for understanding the behavior of the compound in various environments and its potential applications.

Scientific Research Applications

Synthesis and Derivative Formation

2-Acetylamino-4-methylthiazole-5-carboxylic acid and its derivatives play a significant role in chemical synthesis. Research by Dovlatyan et al. (2004) demonstrated the formation of 2-acetyl(arylsulfonyl)amino derivatives through acylation, leading to compounds like 2-methylamino-4-methylthiazole-5-carboxylic acid (Dovlatyan et al., 2004). Additionally, Meng et al. (2014) described a one-pot synthesis approach for various 2-substituted-4-methylthiazole-5-carboxylates, highlighting its potential for efficient and practical synthesis in green chemistry (Meng et al., 2014).

Structural Analysis and Properties

The structural characteristics of 2-acetylamino-4-methylthiazole-5-carboxylic acid derivatives are another area of interest. For example, Krapivin et al. (1992) investigated the three-dimensionalstructure of 2-acetylamino-5-(2-benzimidazolyl)-4-methylthiazole monohydrate through x-ray diffraction analysis, providing valuable insights into the molecular architecture of these compounds (Krapivin et al., 1992). Additionally, Dzygiel et al. (2004) focused on the synthesis and properties of N-acetylated derivatives, employing techniques like HPLC, GC-MS, FTIR, and NMR spectroscopy to elucidate their structural and conformational characteristics (Dzygiel et al., 2004).

Biological and Pharmacological Activities

2-Acetylamino-4-methylthiazole-5-carboxylic acid derivatives also exhibit a range of biological activities. For instance, Lipnicka et al. (2005) discovered that certain amides of 5‐substituted 3‐methyl‐4‐isothiazolecarboxylic acid, which possess acetylamino groups, showed immunotropic activity in vivo, demonstrating potential applications in immunology and pharmacology (Lipnicka et al., 2005).

Antibacterial and Antifungal Activity

Chavan et al. (2007) explored the antibacterial activity of derivatives related to 2-acetylamino-4-methylthiazole-5-carboxylic acid. They found that these compounds exhibited good to moderate antibacterial activity against a range of microorganisms, including Staphylococcus aureus and Escherichia coli, highlighting their potential in antimicrobial research (Chavan et al., 2007).

Safety And Hazards

The safety information for 2-Acetylamino-4-methylthiazole-5-carboxylic acid includes a warning signal word . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P301, P302, P304, P305, P312, P313, P332, P337, P338, P340, P341, P351, P352 .

properties

IUPAC Name

2-acetamido-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3S/c1-3-5(6(11)12)13-7(8-3)9-4(2)10/h1-2H3,(H,11,12)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBIYKNODXVOFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357644
Record name 2-Acetylamino-4-methyl-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetylamino-4-methylthiazole-5-carboxylic acid

CAS RN

63788-62-5
Record name 2-Acetylamino-4-methyl-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VV Dovlatyan, KA Eliazyan, VA Pivazyan… - Chemistry of …, 2004 - Springer
Acylation of the ethyl ester and anilide of 2-amino-4-methylthiazole-5-carboxylic acid gave 2-acetyl(arylsulfonyl)amino derivatives. Methylation of acetylaminothiazole and subsequent …
Number of citations: 8 link.springer.com

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